N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide - 1448065-33-5

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Catalog Number: EVT-3123377
CAS Number: 1448065-33-5
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline []

Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring substituted with a phenyl group at position 1 and a pyridin-2-yl group at position 3. Additionally, a diethylamino-substituted aniline group is attached to position 5 of the pyrazoline ring. The research focuses on the crystal structure analysis of this compound, revealing the conformational details of the pyrazoline ring and the spatial arrangement of its substituents. []

Relevance: This compound shares the core structural motif of a pyrazole ring substituted with a pyridin-2-yl group with the target compound N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide. The primary differences lie in the saturation of the pyrazole ring (dihydro vs. aromatic), the substituent at position 1 (phenyl vs. ethyl chain), and the presence of the cyclohexenecarboxamide moiety in the target compound. Nevertheless, the shared pyrazol-pyridinyl system signifies a structural relationship.

Ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate []

Compound Description: This compound contains a cyclohexenone ring with a 2-methyl-1H-imidazol-4-yl substituent at position 4 and a 2,3,5-trichlorophenyl group at position 6. The research primarily focuses on the crystal structure analysis, highlighting the conformation of the cyclohexenone ring and intermolecular interactions through hydrogen bonding. []

Relevance: The structural similarity to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide lies in the presence of the cyclohexene ring system. Although the substituents and functionalities differ significantly, the shared cyclohexene core points to a broad structural relationship.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It possesses a central 1H-imidazole-4-carboxamide scaffold linked to a propan-2-yl group and a pyridin-4-ylmethyl group. The pyridine ring is further substituted with a 4-(trifluoromethoxy)phenyl ring. The study highlights its development as a structurally diverse backup compound with a favorable pharmacokinetics profile and CNS drug-likeness. []

Relevance: While not sharing a direct structural overlap with N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, this compound falls within the broader class of heterocyclic carboxamides with central aromatic systems and substituted alkyl chains. The shared presence of pyridine and a carboxamide moiety, despite differing in positions and substitutions, establishes a distant connection based on chemical class membership.

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide []

Compound Description: This compound is a fungicidal lead compound that exhibits activity against several fungal species. It features a 1H-pyrazole-5-carboxamide core substituted with an ethyl group at position 3 and a methyl group at position 1. A (2-phenylthiazol-4-yl)methyl group is attached to the carboxamide nitrogen. The study discusses its discovery and optimization towards more potent and less toxic fungicides. []

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

Compound Description: This compound represents an optimized pyrimidin-4-amine derivative of the fungicidal lead compound mentioned above. It exhibits superior fungicidal activity compared to commercial fungicides but suffers from high toxicity to rats. This derivative contains a pyrimidin-4-amine core with a 1-(2-(p-tolyl)thiazol-4-yl)ethyl group attached to the amine nitrogen. The study emphasizes its development as part of a structure-activity relationship investigation to improve both efficacy and safety. []

Relevance: While not directly related to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide structurally, this compound showcases a different class of fungicidal agents – pyrimidin-4-amines – which might hold potential for further exploration in designing related compounds with improved properties.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) []

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor under development for the treatment of severe asthma. Its complex structure includes a pyrrolidin-2-one ring connected to a 2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl moiety through an oxy-ethyl linker. The pyrazolopyridine is further substituted with a 1-(tert-butyl)-1H-pyrazol-4-yl group. The research details the synthesis of BI 894416 labelled with Carbon-14 and deuterium for bioanalytical studies and potential metabolic modulation. []

Relevance: Despite lacking significant structural resemblance to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, BI 894416 contains a pyrazole ring as part of its larger scaffold. This shared presence, albeit with different substitution patterns and overall molecular architecture, establishes a distant connection based on the occurrence of the pyrazole moiety.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561) []

Compound Description: BI 1342561 represents another potent and selective SYK inhibitor structurally similar to BI 894416. The primary difference lies in the replacement of the 2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl group with a 2,3-dimethyl-2H-indazol-4-yl moiety. Similar to BI 894416, the research focuses on the synthesis of deuterium-labelled BI 1342561 for bioanalytical purposes and metabolic investigations. []

Relevance: Like BI 894416, BI 1342561 contains a pyrazole ring within its complex structure. Despite the significant structural dissimilarity to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, the shared presence of the pyrazole motif, albeit with distinct substitution patterns, suggests a distant connection based on common structural features.

3-Amino-4-aryl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carbohydrazides []

Compound Description: These compounds serve as starting materials for synthesizing various heterocyclic compounds, including pyrazolothienopyridines, in the search for anti-Alzheimer's and anti-COX-2 agents. They feature a thieno[2,3-b]pyridine scaffold with a carbohydrazide group at position 2, a pyridin-3-yl substituent at position 6, and an aryl group at position 4. The research focuses on the synthesis and biological evaluation of these derivatives. []

Relevance: Although structurally distinct from N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, these compounds share the presence of a pyridine ring within their structure. This common feature, albeit in a different position and as part of a fused ring system, establishes a distant connection based on the occurrence of the pyridine moiety.

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide []

Compound Description: This compound, identified as hit 1, served as the starting point for the development of selective orexin 2 receptor antagonists (2-SORA). It features a central 1H-pyrazol-4-yl group linked to a 5-(m-tolyl)oxazole-4-carboxamide on one side and a (5-acetylfuran-2-yl)methyl group on the other side. The study outlines its optimization for improved potency, metabolic stability, and aqueous solubility leading to the discovery of potent 2-SORA candidates. []

Relevance: Like hit 1, compound 43 shares the 1H-pyrazol-4-yl core with N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide. Despite the different substituents on the pyrazole ring and the presence of the oxazole-4-carboxamide, the common pyrazole structure suggests a structural relationship.

4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine) []

Compound Description: 4-aminoantipyrine serves as a starting material for synthesizing various Schiff base derivatives. It contains a 2,3-dihydro-1H-pyrazol-3-one core with a phenyl group at position 2, a methyl group at position 5, and an amino group at position 4. The study investigates the impact of derivatization on hydrogen bonding motifs compared to the parent 4-aminoantipyrine. []

Relevance: While 4-aminoantipyrine differs significantly in structure from N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, both belong to the broader class of pyrazole derivatives. The shared pyrazole core, despite differences in saturation, substitution patterns, and functional groups, points to a general connection based on their chemical class.

7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one []

Compound Description: This compound is a pyranopyrazole derivative synthesized and characterized in the study. It features a pyrazolo[3,4-b]pyridin-6(7H)-one core with a phenyl group at position 1, methyl groups at positions 3 and 4, and a 2-aminoethyl group at position 7. The research focuses on the synthesis and theoretical studies of various pyranopyrazole derivatives, including density functional theory calculations. []

Relevance: While not directly mirroring the structure of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, this compound shares the presence of a pyrazole ring fused with another heterocyclic ring. This shared fused pyrazole system, despite differences in the fused ring and substituents, indicates a structural relationship.

5,8-dimethyl-2-[2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl]-[1,2,4]triazolo[1,5-a]pyridine (11C-Lu AE92686) []

Compound Description: 11C-Lu AE92686 is a novel radiolabeled ligand developed for positron emission tomography (PET) imaging of phosphodiesterase 10A (PDE10A) in the brain. It comprises a [, , ]triazolo[1,5-a]pyridine scaffold connected to a 2-((1-11C-methyl)-4-phenyl-1H-imidazol-2-yl)-ethyl group at position 2 and carrying methyl substituents at positions 5 and 8. The study highlights its high specificity and selectivity for PDE10A-expressing regions in the brain of various species, including humans. []

Relevance: While this compound lacks direct structural similarity to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, it highlights the application of radiolabeled ligands for imaging specific targets in the brain. This methodology could be potentially applied to investigate the target engagement and distribution of structurally similar compounds to the target compound in future studies.

(R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (compound A) []

Compound Description: Compound A represents a [, , ]triazolo[4,3-a]pyridine derivative with a complex structure. It contains a naphthyridin-5(6H)-one ring linked to a triazolopyridine moiety through an ethyl linker. The triazolopyridine is substituted with a 1-methyl-1H-pyrazol-4-yl group and a fluorine atom. The study details a specific method for preparing this compound and its precursors. []

Relevance: While lacking direct structural resemblance to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, compound A incorporates a 1-methyl-1H-pyrazol-4-yl group within its larger scaffold. This shared presence of a pyrazole ring, albeit in a different position and within a different overall structure, suggests a distant connection based on common structural features.

6-(1H-pyrrolo[2,3-b]pyridin-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine []

Compound Description: This compound is listed as a myristate small molecule BCR-ABL inhibitor, potentially indicating its relevance in cancer research. Its structure features a pyrimidin-4-amine core with a 1H-pyrrolo[2,3-b]pyridin-1-yl group at position 6 and a 4-(trifluoromethoxy)phenyl group attached to the amine nitrogen. The patent primarily focuses on a series of compounds with potential inhibitory activity against BCR-ABL, a key target in certain types of leukemia. []

Relevance: Despite lacking a direct structural overlap with N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, this compound highlights the presence of nitrogen-containing heterocyclic systems in molecules with biological activity. The shared presence of a pyrimidine ring, albeit with different substitution patterns, suggests a distant connection based on chemical class membership.

Papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline] []

Compound Description: Papaverine is a known phosphodiesterase 10A (PDE10A) inhibitor historically used as a vasodilator and antispasmodic agent. The study investigates its potential as a novel treatment for schizophrenia, exploring its activity in preclinical models of positive, negative, and cognitive symptoms. The research shows that papaverine exhibits a broad spectrum of efficacy, modulating both dopaminergic and glutamatergic dysfunction associated with schizophrenia. []

Relevance: While papaverine's structure differs significantly from N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, it highlights a known PDE10A inhibitor with potential therapeutic benefits for schizophrenia. This connection suggests that exploring the PDE10A inhibitory activity of the target compound or structurally related analogs could be of interest in future research.

2-{[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline (MP-10) []

Compound Description: MP-10 is a potent and selective PDE10A inhibitor under investigation for the treatment of schizophrenia. The study showcases its activity in various preclinical models, demonstrating its ability to alleviate both positive and negative symptoms and improve cognitive performance. MP-10 acts by modulating both the dopamine D1-direct and D2-indirect striatal pathways and regulating the phosphorylation status of glutamate receptor subunits in the striatum. []

Relevance: While MP-10 shares no direct structural similarity with N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, its potent and selective PDE10A inhibitory activity and efficacy in preclinical models of schizophrenia suggest that exploring the PDE10A inhibitory potential of the target compound or structurally related analogs could be a valuable avenue for future research.

[3H]8-Hydroxy-2-dipropylaminotetralin ([3H]8-OH-DPAT) []

Compound Description: [3H]8-OH-DPAT is a radiolabeled agonist for the 5-hydroxytryptamine (5-HT)1A receptor. The study uses this ligand to investigate the binding and functional properties of a mutant 5-HT1A receptor (D116A). The research shows that this mutation dramatically affects the binding affinities of various 5-HT1A ligands, including 8-OH-DPAT, and creates a receptor activated solely by synthetic ligands (RASSL) with a unique pharmacology. []

Relevance: Although [3H]8-OH-DPAT has no direct structural resemblance to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, it highlights the utilization of radiolabeled ligands in studying receptor pharmacology. This methodology could be potentially applied to investigate the binding properties and target engagement of structurally similar compounds to the target compound in future studies.

[3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride ([3H]WAY100,635) []

Compound Description: [3H]WAY100,635 is a radiolabeled antagonist for the 5-HT1A receptor used in the study to investigate the binding and functional properties of the mutant 5-HT1A receptor (D116A). The research reveals that this mutation significantly alters the binding affinities of various 5-HT1A ligands, including WAY100,635, and interestingly, WAY100,635 displays partial agonist activity at the mutant receptor. []

Relevance: Similar to [3H]8-OH-DPAT, [3H]WAY100,635 has no direct structural similarity to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide but emphasizes the use of radiolabeled ligands in receptor pharmacology studies. This approach could be considered for investigating the binding characteristics and target engagement of structurally similar compounds to the target compound in future investigations.

N-propyl-N-(4-fluorophenyl)-α-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy)-acetamide (flufenacet) []

Compound Description: Flufenacet is a selective herbicide belonging to the class of heteroaryloxy acetamides. The patent describes its use in combination with other herbicides, particularly flupyrsulfuron-methyl-sodium, for enhanced weed control. The combination aims to provide a broader spectrum of activity and reduce the risk of herbicide resistance. []

Relevance: Although flufenacet's structure differs significantly from N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, it highlights the potential of combining different herbicides for improved weed control. This concept could be potentially explored in future research to investigate if the target compound, in combination with other suitable agents, could exhibit synergistic effects or enhanced efficacy against specific targets.

N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide (penflufen) []

Compound Description: Penflufen is a fungicidal compound used for controlling various plant pathogenic fungi. The patent describes its use in combination with other fungicides, particularly rinaksipir and/or sulfoksaflor, to achieve a synergistic effect and broaden the spectrum of activity against fungal diseases. The combination aims to improve disease control and reduce the risk of fungicide resistance. []

Relevance: While penflufen shares no direct structural similarity with N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, it emphasizes the concept of combining different fungicidal agents for enhanced efficacy and resistance management. This approach could be potentially explored in future research to investigate if the target compound, in combination with other suitable fungicides, exhibits synergistic effects or enhanced activity against specific fungal targets.

Properties

CAS Number

1448065-33-5

Product Name

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-2,4-5,8-10,12,14H,3,6-7,11,13H2,(H,19,22)

InChI Key

HPKUSUMEYITKNB-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.